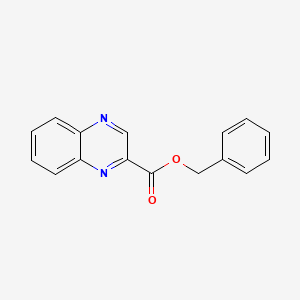![molecular formula C22H25N3O2 B2489988 5-メチル-N-(3-メチルフェニル)-12-オキソ-5H,5aH,6H,7H,8H,9H,10H,12H-アゼピノ[2,1-b]キナゾリン-3-カルボキサミド CAS No. 1775357-56-6](/img/structure/B2489988.png)
5-メチル-N-(3-メチルフェニル)-12-オキソ-5H,5aH,6H,7H,8H,9H,10H,12H-アゼピノ[2,1-b]キナゾリン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through multiple synthetic routes. For example, Budruev et al. (2021) described a photochemical synthesis method for methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, highlighting the role of water in increasing yields through photoinduced heterocyclization processes (Budruev et al., 2021). Similarly, compounds with related structures have been synthesized through reactions involving isocyanates and anthranilamide, showcasing the versatility of synthetic approaches for quinazoline derivatives (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses provide detailed information about the molecular framework, functional groups, and overall geometry of the compound. For instance, studies on related compounds have employed these techniques to elucidate their complex structures and reaction intermediates (Budruev et al., 2021; Chern et al., 1988).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, including cyclization, nucleophilic addition, and photoinitiated reactions. These reactions are crucial for the synthesis and modification of quinazoline compounds. For example, Budruev et al. (2021) demonstrated the photoinitiated reaction for synthesizing substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines, showcasing the chemical reactivity and potential for structural modifications of these compounds (Budruev et al., 2021).
科学的研究の応用
キナゾリン3-オキシドの紹介
キナゾリン3-オキシドは、生物学的に関連するアザ芳香族オキシドの一種です。これらの化合物は、キナゾリン類似体およびその環拡大誘導体の合成における中間体としての反応性のために、注目を集めています。このセクションでは、キナゾリン3-オキシドの重要性とその潜在的な用途について探ります。
構造と反応性: キナゾリン3-オキシドの核構造は、位置3に酸素原子を持つキナゾリン環で構成されています。この骨格は、位置1と3に2つの窒素原子を含む6員環の複素環式芳香族有機化合物です。キナゾリン3-オキシドは、さまざまな酸化剤を使用してN-酸化によってピリミジン前駆体から合成することができます。 ただし、酸化中の加水分解、環開裂、および分解に対する感受性は、収率に影響を与える可能性があります .
生物活性: キナゾリン3-オキシドを含むキナゾリン誘導体は、多様な生物活性を示します。これらの活性のいくつかには以下が含まれます。
キナゾリン3-オキシドの用途
それでは、キナゾリン3-オキシドの科学研究における具体的な用途について探ってみましょう。
ベンゾジアゼピン類似体: キナゾリン3-オキシドは、ベンゾジアゼピン類似体の合成における貴重な中間体として役立ちます。ベンゾジアゼピンは、医薬品として不安解消剤、鎮静剤、筋弛緩剤として広く使用されています。 研究者は、キナゾリン3-オキシドを活用して、潜在的な治療効果を持つ構造的に関連する化合物にアクセスできます .
多環式化合物: ベンゾジアゼピン以外にも、キナゾリン3-オキシドは、生物学的に重要な他の多環式化合物の合成において役割を果たします。これらの化合物は、さまざまな疾患分野で応用される可能性があります。 研究者は、キナゾリン3-オキシドに基づいて新しい誘導体を探索することで、創薬の努力を強化することができます .
グリコーゲンシンターゼキナーゼ(GSK-3)阻害剤: 最近の研究では、キナゾリン誘導体が強力なグリコーゲンシンターゼキナーゼ(GSK-3)阻害剤として特定されています。特に、5-((3,4-ジヒドロ-2-フェニルキナゾリン-4-イルオキシ)メチル)-N-フェニル-1,3,4-チアゾール-2-アミンおよび5-((3,4-ジヒドロ-2-フェニルキナゾリン-4-イルオキシ)メチル)-N-(2-ニトロフェニル)-1,3,4-チアゾール-2-アミンなどの化合物は、高い血糖降下活性を示します。 これらの発見は、キナゾリン誘導体の糖尿病研究における可能性を示しています .
作用機序
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazoline derivatives have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
将来の方向性
The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . It is hoped that the information on the synthesis of quinazoline 3-oxides and their chemical transformation will help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .
特性
IUPAC Name |
5-methyl-N-(3-methylphenyl)-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-7-6-8-17(13-15)23-21(26)16-10-11-18-19(14-16)24(2)20-9-4-3-5-12-25(20)22(18)27/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQIBIXRMUWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
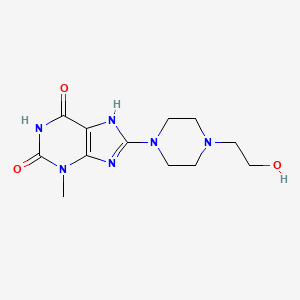
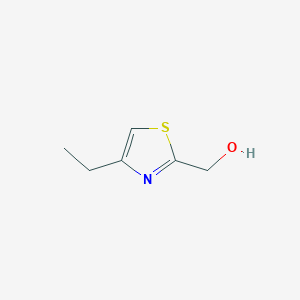
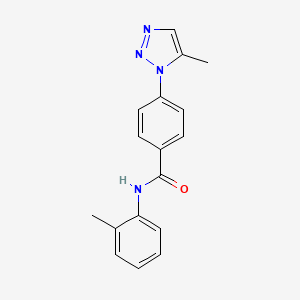
![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)
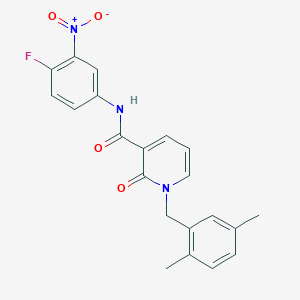
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)
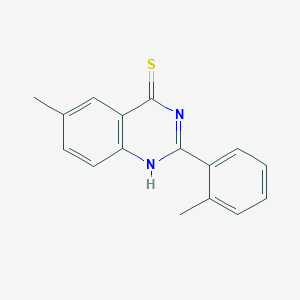
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)
